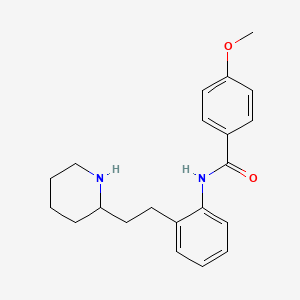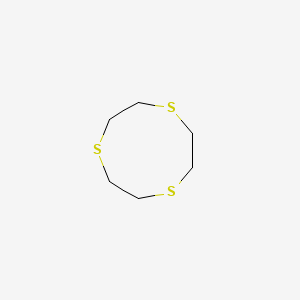
1,4,7-三硫杂环庚烷
描述
1,4,7-Trithionane, also known as 1,4,7-thiacyclononane, is a cyclic polysulfide compound with the chemical formula C7H8S3. It is a colorless solid that is slightly soluble in water and is widely used in organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as thiophenes, thiazoles, and isoxazoles. It is also used in the synthesis of pharmaceuticals and other biologically active compounds.
科学研究应用
与Nonacarbonyldiiron的反应
- 已经研究了1,4,7-三硫杂环庚烷与非十羰基二铁的反应。这些反应在形成新型二铁和三核铁簇化合物方面具有重要意义,这些化合物可以作为[Fe-only]-氢酶的活性位点模型。这对于理解氢酶酶和其在催化和能源转化中的潜在应用是重要的(Windhager et al., 2007)。
作为有机金属配合物的前体
- 与1,4,7-三硫杂环庚烷密切相关的化合物1,4,7-三硫杂环庚烷被用作合成乙烯和α-烯烃聚合催化剂的前体。这些催化剂之所以引人注目,是因为它们是第一批由全硫供体配体支持的阳离子稀土有机金属催化剂(Tredget et al., 2005)。
冠化合物的合成
- 该化合物在合成氧二硫和三硫二肟冠化合物等冠化合物中发挥作用。这些化合物在协调化学和材料科学等各个领域具有潜在应用(Kakanejadifard et al., 2007)。
在分子结构和反应研究中的应用
- 1,4,7-三硫杂环庚烷参与了研究各种化合物的合成、结构和反应。这包括对硅硫双键化合物硅硫烷硫的研究,这对于推动我们对硅化学及其潜在应用的理解是重要的(Suzuki et al., 1998)。
在铂(IV)衍生物中的应用
- 已经进行了关于大环硫化物铂(IV)衍生物的研究,包括1,4,7-三硫杂环庚烷。这些研究对于理解铂化合物在催化和材料科学中的动态行为和潜在应用至关重要(Abel et al., 1987)。
在钼和钨配合物中的应用
- 该化合物被用于研究钼和钨三(二硫烯)配合物。这些研究对于理解这些金属配合物的电子结构和在催化和材料科学等各个领域的潜在应用至关重要(Sproules et al., 2011)。
作用机制
Target of Action
1,4,7-Trithiacyclononane primarily targets transition metal ions , including those considered hard, such as copper (II) and iron (II) . It acts as a tridentate thioether ligand in coordination chemistry .
Mode of Action
The compound forms transition metal thioether complexes by interacting with its targets . Most of its complexes have the formula [M (9-ane-S3) 2] 2+ and are octahedral . This interaction leads to changes in the electronic and redox properties of the transition metal ions .
Biochemical Pathways
For instance, the palladium (II) thioether complex, formed when 1,4,7-Trithiacyclononane reacts with palladium metal ion, is used as a catalyst in the C-H activation reactions .
Pharmacokinetics
Its solubility properties suggest that it is insoluble in water but soluble in chlorocarbons and acetone . These properties could impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1,4,7-Trithiacyclononane’s action largely depend on the specific transition metal ion it interacts with. For example, the manganese complex of 1,4,7-Trithiacyclononane is employed as a catalyst for the oxidation of olefins, alkanes, and alcohols .
Action Environment
The action, efficacy, and stability of 1,4,7-Trithiacyclononane can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and availability to interact with its targets . More research is needed to fully understand the impact of environmental factors on the action of 1,4,7-Trithiacyclononane.
属性
IUPAC Name |
1,4,7-trithionane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPKQVPJAHPSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215934 | |
| Record name | 1,4,7-Trithionane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6573-11-1 | |
| Record name | 1,4,7-Trithiacyclononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6573-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7-Trithiacyclononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006573111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-Trithionane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-Trithiacyclononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4,7-TRITHIACYCLONONANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD7TP2TQQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4,7-trithiacyclononane?
A1: The molecular formula of 1,4,7-trithiacyclononane is C6H12S3, and its molecular weight is 180.33 g/mol.
Q2: How does 1,4,7-trithiacyclononane typically coordinate to metal ions?
A2: 1,4,7-Trithiacyclononane typically acts as a tridentate ligand, coordinating to metal ions through its three sulfur atoms. It can adopt both facial and bidentate coordination modes depending on the metal ion, its oxidation state, and other ligands present. [, ]
Q3: What is unusual about the coordination chemistry of 1,4,7-trithiacyclononane compared to other thioether ligands?
A3: 1,4,7-Trithiacyclononane exhibits unusual coordination chemistry due to its ability to stabilize metal ions in uncommon oxidation states, such as nickel(III) and palladium(III). It also displays a strong preference for facial coordination, even in complexes where steric factors might disfavor this geometry. [, ]
Q4: What is the significance of the exodentate conformation observed in some platinum(II) complexes of 1,4,7-trithiacyclononane?
A4: The exodentate conformation, where the uncoordinated sulfur atom points away from the metal center, is less common than the endodentate conformation. This conformational preference influences the reactivity and stability of the complex and can be used to tune the properties of organometallic compounds. []
Q5: Can 1,4,7-trithiacyclononane form complexes with d0 metal ions?
A5: Yes, the complex [ReO3(9S3)]+, featuring a d0 Re(VII) center coordinated to 1,4,7-trithiacyclononane, has been synthesized and characterized, demonstrating the versatility of this ligand in coordinating to a wide range of metal centers. []
Q6: What are some spectroscopic techniques used to characterize 1,4,7-trithiacyclononane and its metal complexes?
A6: Common techniques include:
- NMR Spectroscopy (1H and 13C): Provides information about the structure, conformation, and dynamics of the ligand and its complexes in solution. [, ]
- IR and Raman Spectroscopy: Used to identify metal-ligand vibrational modes, particularly M-S stretching vibrations, which provide information about the strength and nature of the metal-sulfur bond. []
- UV-Vis Spectroscopy: Useful for studying electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) transitions, which are sensitive to the oxidation state and coordination environment of the metal ion. [, ]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic metal complexes. [, ]
- X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Used to determine the local structure around the metal ion in both solid and solution states. []
Q7: What information can be obtained from variable-temperature NMR studies of 1,4,7-trithiacyclononane complexes?
A7: Variable-temperature NMR studies provide insights into the dynamic processes occurring in solution, such as the exchange between free and coordinated sulfur atoms in complexes like [PtR2(9S3)] (R = alkyl, silyl). []
Q8: What is the significance of the sulfur 3p ionization peaks observed in the photoelectron spectrum of 1,4,7-trithiacyclononane?
A8: These peaks provide evidence for the presence of at least two different conformations of 1,4,7-trithiacyclononane in the gas phase, which have been assigned to C1 and C2 symmetry conformations based on theoretical calculations. []
Q9: How can the electronic properties of ancillary ligands influence the reactivity of platinum(II) 1,4,7-trithiacyclononane complexes?
A9: The electronic properties of ancillary ligands can influence the strength of the apical Pt···S interaction in five-coordinate platinum(II) complexes. Electron-withdrawing ligands weaken this interaction, while electron-donating ligands strengthen it. This correlation can be used to tune the reactivity of these complexes. []
Q10: What are some examples of reactions involving the opening of the 1,4,7-trithiacyclononane ring?
A10: Ring-opening reactions can occur under certain conditions, for example, in the base-induced reaction of [RhCl(MeCN)2([9]aneS3)]2+ with Na[S2CNEt2], yielding a dinuclear complex with a bridging dithiocarbamate ligand. []
Q11: Can 1,4,7-trithiacyclononane act as a bridging ligand in dinuclear complexes?
A11: Yes, 1,4,7-trithiacyclononane can bridge two metal centers through its sulfur atoms, as seen in complexes like [{Mo(η3-methallyl)(CO)2}2(μ-Cl)3]-. []
Q12: What is the significance of the electrochemical behavior of [Ni([9]aneS3)2]2+?
A12: The complex [Ni([9]aneS3)2]2+ exhibits both a reversible oxidation to the nickel(III) complex and a quasi-reversible reduction to the nickel(I) complex. This behavior highlights the ability of 1,4,7-trithiacyclononane to stabilize nickel in multiple oxidation states. []
Q13: How does the redox potential of [Zn([9]aneS3)2]2+ compare to that of its nickel analogue?
A13: The oxidation potential of [Zn([9]aneS3)2]2+ is significantly more anodic than that of [Ni([9]aneS3)2]2+, indicating that it is more difficult to oxidize the zinc(II) complex. This difference reflects the relative stability of the nickel(III) and zinc(III) oxidation states in the context of thioether coordination. []
Q14: How has density functional theory (DFT) been used to study 1,4,7-trithiacyclononane and its complexes?
A14: DFT calculations have been employed to:
- Investigate the conformational preferences of 1,4,7-trithiacyclononane in the gas phase. []
- Study the electronic structure and bonding in metal complexes. [, , ]
- Calculate reaction energies and activation barriers for reactions involving C-S bond cleavage. []
- Model the interactions between 1,4,7-trithiacyclononane complexes and other molecules. []
Q15: What insights have DFT calculations provided into the reductive C-S bond cleavage in [M(9S3)2]n+ complexes?
A15: DFT studies on [M(9S3)2]n+ complexes (M = Re, Tc, Ru) have shown that reduction of the metal center significantly lowers the activation energy for C-S bond cleavage, explaining the experimentally observed instability of the reduced rhenium and technetium complexes. []
Q16: Is there information available on the material compatibility of 1,4,7-trithiacyclononane or its complexes?
A16: The provided research focuses primarily on synthesis, coordination chemistry, and reactivity of 1,4,7-trithiacyclononane complexes. It does not delve into material compatibility in detail. Further investigation is needed to assess compatibility with specific materials.
Q17: What can be said about the stability of 1,4,7-trithiacyclononane complexes under various conditions?
A17: The stability of 1,4,7-trithiacyclononane complexes varies depending on the metal ion, its oxidation state, and the nature of other ligands present. Some complexes are stable in aqueous solutions, while others are prone to hydrolysis or decomposition. []
Q18: How do substituents on the 1,4,7-trithiacyclononane ring affect its coordination chemistry?
A18: Studies on C-functionalized derivatives of 1,4,7-trithiacyclononane have shown that substitution on the carbon backbone generally does not significantly alter the coordination chemistry of the ligand. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



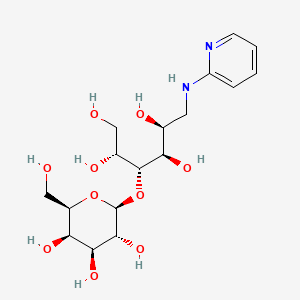
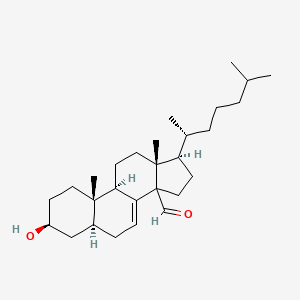

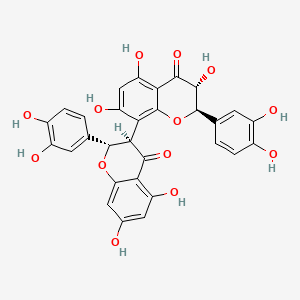
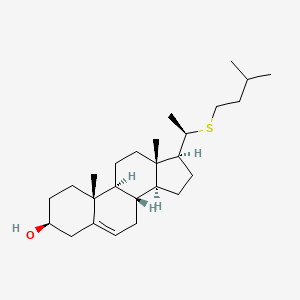

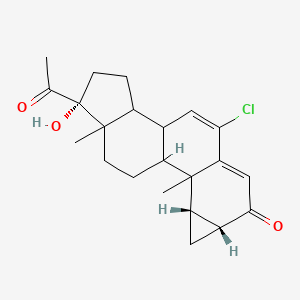



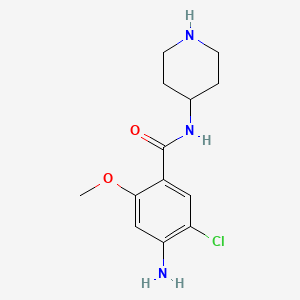
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

